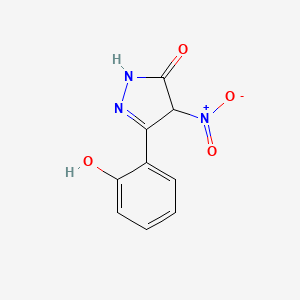![molecular formula C20H21NO6 B4938841 2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTAA belongs to the class of compounds known as acrylic acids, which are characterized by a double bond between the carbon atoms in the carboxylic acid group and the adjacent carbon atom. In
作用機序
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid exerts its effects through multiple mechanisms, including the inhibition of enzymes involved in cancer cell growth, the activation of signaling pathways involved in cell death, and the modulation of inflammatory pathways. This compound has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and transcription. By inhibiting these enzymes, this compound can prevent the growth and division of cancer cells. This compound has also been found to activate the p53 signaling pathway, which is involved in programmed cell death. This activation can induce apoptosis in cancer cells. Additionally, this compound has been found to modulate inflammatory pathways by reducing the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. In neuroprotection research, this compound has been found to protect neurons from damage and death, leading to improved cognitive and motor function. In inflammation research, this compound has been found to reduce inflammation and associated pain and swelling.
実験室実験の利点と制限
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent effects in various applications. However, there are also some limitations to its use. This compound can be difficult to dissolve in aqueous solutions, which can limit its use in certain assays. Additionally, the specific mechanisms of action of this compound are not yet fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several potential future directions for research on 2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the specific mechanisms of action of this compound in different applications, which could lead to the development of more targeted therapies. Additionally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its effects. Overall, this compound is a promising compound with significant potential for use in various fields of medicine.
合成法
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid can be synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with methylamine to form 4-methylbenzylidene-3,4,5-trimethoxyaniline. This compound is then reacted with ethyl acetoacetate to form this compound.
科学的研究の応用
2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have neuroprotective effects, as it can prevent the death of neurons in the brain following injury or disease. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in treating conditions such as rheumatoid arthritis.
特性
IUPAC Name |
(E)-2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-12-5-7-14(8-6-12)19(22)21-15(20(23)24)9-13-10-16(25-2)18(27-4)17(11-13)26-3/h5-11H,1-4H3,(H,21,22)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSURNOALWJSDB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
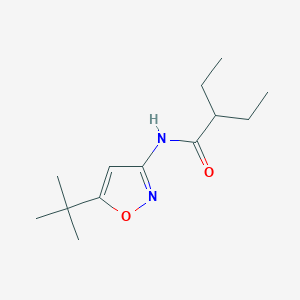
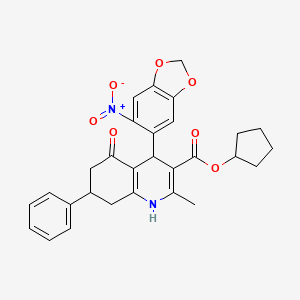
![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)


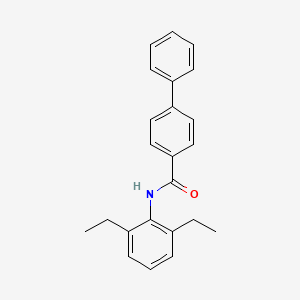
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
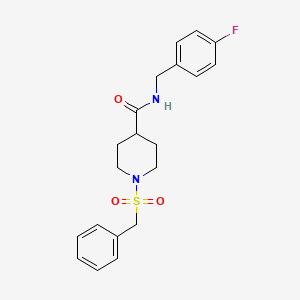
![N-[(4-bromo-2-thienyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4938850.png)
